molecular formula C17H21NO5 B1258223 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid CAS No. 192650-26-3

4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid

Cat. No.: B1258223
CAS No.: 192650-26-3
M. Wt: 319.4 g/mol
InChI Key: KWUITAARNKUOMJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid typically involves multiple steps, starting with the preparation of the 3,5-dioxohexyl intermediate. This intermediate is then reacted with a phenylcarbamoyl chloride under controlled conditions to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s 1,3-diketone functionality allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenylcarbamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid can be compared with other similar compounds, such as:

    4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]propionic acid: Similar structure but with a propionic acid backbone.

    4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]valeric acid: Similar structure but with a valeric acid backbone.

    4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]acetic acid:

Properties

IUPAC Name

5-[4-(3,5-dioxohexyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-12(19)11-15(20)10-7-13-5-8-14(9-6-13)18-16(21)3-2-4-17(22)23/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUITAARNKUOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595809
Record name 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192650-26-3
Record name 5-[4-(3,5-Dioxohexyl)anilino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 mL tetrahydrofuran, 6-(4-nitro-phenyl)-hexane-2,4-dione (8.0 g, 34.0 mmol) and dihydro-pyran-2,6-dione (3.88 g, 34.0 mmol) were added to a reaction vessel. The reaction vessel was purged three times with argon. Approximately 200 mg palladium (10 wt % on activated carbon) was added. The reaction vessel was purged again with argon and excess hydrogen introduced via a balloon. Solution stirred 16 hours at room temperature. Hydrogen removed under reduced pressure and catalyst removed by filtration through celite. Tetrahydrofuran removed under reduced pressure to afford title compound (10.5 g, 97%, yellow solid).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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